molecular formula C9H16ClNO2 B2847337 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride CAS No. 2228132-07-6

2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

Cat. No.: B2847337
CAS No.: 2228132-07-6
M. Wt: 205.68
InChI Key: DROLOTKWFKFJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Spirocyclic Scaffolds

Spirocyclic compounds emerged as critical tools in medicinal chemistry during the late 20th century, driven by the need to circumvent the pharmacokinetic limitations of flat, aromatic systems. Early work focused on natural products like penicillin and taxanes, which demonstrated the therapeutic advantages of three-dimensionality. The first synthetic spirocycles, such as spironolactone (approved in 1960), validated their utility in modulating steroid receptors while minimizing off-target effects. By the 2000s, advances in catalytic asymmetric synthesis enabled the efficient construction of spirocyclic cores, including azaspiro systems. These methodologies often involved ring-closing metathesis or dearomatization strategies, which provided access to diverse stereochemical configurations. For example, Rh(III)-catalyzed [3 + 2]-annulation techniques allowed the incorporation of cyclobutane rings into spiro frameworks, enhancing structural complexity.

The rise of fragment-based drug discovery further propelled spirocycles into prominence. Their ability to occupy multiple binding pockets with minimal molecular weight made them ideal for targeting shallow enzyme active sites. A landmark study comparing spirocyclic and nonspirocyclic analogs of kinase inhibitors revealed a 10-fold improvement in selectivity for the former, attributed to reduced conformational flexibility.

Significance of Azaspiro[4.4]nonane Structures in Drug Discovery

Azaspiro[4.4]nonane systems, characterized by two fused cyclohexane rings sharing a nitrogen atom, offer distinct advantages in drug design. The seven-membered ring introduces strain-induced rigidity, which preorganizes the molecule for optimal target engagement. This preorganization is critical for inhibiting proteases, where precise orientation of hydrogen-bond donors and acceptors determines potency. For instance, in SARS-CoV-2 main protease (MPro) inhibitors, the azaspiro[4.4]nonane scaffold’s nitrogen participates in a key hydrogen bond with the catalytic cysteine residue, enhancing binding affinity.

Physicochemical properties of azaspiro[4.4]nonane derivatives also contribute to their appeal. The sp³-hybridized carbon atoms improve solubility compared to aromatic systems, while the nitrogen atom enables salt formation (e.g., hydrochloride salts) for enhanced bioavailability. A comparative analysis of spirocyclic versus linear analogs demonstrated a 30% reduction in metabolic clearance for the former, attributed to decreased cytochrome P450 enzyme recognition.

Evolution of 2-Azaspiro[4.4]nonane-3-carboxylic Acid in Pharmaceutical Research

The introduction of a carboxylic acid group at the 3-position of 2-azaspiro[4.4]nonane marked a pivotal advancement in optimizing this scaffold for drug development. The carboxylic acid moiety serves dual roles: (1) as a hydrogen-bond donor/acceptor for target interaction and (2) as a handle for prodrug derivatization. In MPI60, a dipeptidyl inhibitor of SARS-CoV-2 MPro, the (S)-2-azaspiro[4.4]nonane-3-carboxylate group occupies the S2 pocket of the protease, displacing water molecules and improving hydrophobic interactions. This modification resulted in a 50 nM IC₅₀ value and >100-fold selectivity over human cysteine proteases.

Structural studies of 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (Fig. 1) reveal its compact, bicyclic geometry. The hydrochloride salt form stabilizes the zwitterionic state, enhancing solubility in physiological buffers. Computational models predict a polar surface area of 85 Ų and a logP of 1.2, aligning with Lipinski’s criteria for oral bioavailability.

Table 1: Key Structural and Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₅NO₂·HCl
Molecular Weight 209.68 g/mol
Hydrogen Bond Donors 2 (NH⁺, COOH)
Hydrogen Bond Acceptors 3 (N, O, O⁻)
Rotatable Bonds 2
Topological Polar Surface Area 85 Ų

Conceptual Framework of "Escape from Flatland" in Modern Drug Design

The "Escape from Flatland" paradigm, formalized by Lovering et al. in 2009, advocates for the use of three-dimensional, sp³-rich scaffolds to improve drug-likeness. Flat, aromatic systems dominate traditional medicinal chemistry but often suffer from poor solubility, promiscuous binding, and rapid metabolism. Spirocyclic compounds like 2-azaspiro[4.4]nonane-3-carboxylic acid address these issues by:

  • Enhancing Stereochemical Diversity : The spiro junction creates chiral centers, enabling fine-tuning of enantioselective interactions. For example, the (S)-enantiomer of MPI60 exhibits 10-fold higher antiviral activity than its (R)-counterpart.
  • Reducing Planarity : Increased fraction of sp³ carbons (Fsp³) correlates with improved clinical success rates. Azaspiro[4.4]nonane derivatives exhibit Fsp³ values of 0.6–0.7, compared to 0.3–0.4 for flat heterocycles.
  • Improving Metabolic Stability : The rigid structure shields labile functional groups from oxidative enzymes. In vivo studies of spirocyclic protease inhibitors show a 2-fold increase in half-life compared to linear analogs.

Table 2: Comparison of Spirocyclic vs. Nonspirocyclic Drug Candidates

Parameter Spirocyclic Candidates Nonspirocyclic Candidates
Average logP 1.5–2.5 3.0–4.0
Metabolic Clearance (mL/min/kg) 15–25 30–50
Success Rate in Phase II 22% 12%

Properties

IUPAC Name

2-azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-10-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROLOTKWFKFJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228132-07-6
Record name 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multigram-Scale Synthesis via Telescopic Reduction and Cyclization

The most robust method, detailed by ChemRxiv, involves a four-step telescopic sequence starting from cyclohexanecarbonitrile (Fig. 2):

Step 1: Formation of Acetal Intermediate
Cyclohexanecarbonitrile undergoes deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by alkylation with 2-bromoacetaldehyde dimethyl acetal. This step achieves an 85% yield of the acetal intermediate after distillation.

Step 2: LiAlH₄-Mediated Nitrile Reduction
The acetal is reduced with lithium aluminum hydride (2 equiv) in THF at room temperature, yielding the primary amine. The reaction avoids intermediate isolation, minimizing decomposition risks.

Step 3: Cyclization and Hydrolysis
The amine is treated with ethanol and HCl to form the imine, which undergoes base-catalyzed cyclization (3 M NaOH) and subsequent hydrolysis with acetic acid. Potassium cyanide facilitates nitrile intermediate formation.

Step 4: Hydrochloride Salt Formation
Final treatment with concentrated HCl precipitates the target compound as a light-brown powder, achieving a 96% yield from the amine precursor.

Key Advantages

  • Scalability : Demonstrated at 0.49 mol scale without yield erosion.
  • Solvent Optimization : THF improves mixing efficiency versus ether-based systems.
  • Temperature Control : Room-temperature reactions replace cryogenic steps, enhancing practicality.

Comparative Analysis of Synthetic Routes

Parameter Multigram-Scale Method Patent-Derived Approach
Starting Material Cyclohexanecarbonitrile 3-((Benzylamino)methyl)oxetane-3-ol
Key Reagents LDA, LiAlH₄, HCl Chloroacetyl chloride, Pd/C
Reaction Conditions RT to −10°C, THF solvent Inert atmosphere, H₂ pressure
Yield 96% (final step) Not reported for target compound
Scalability >100 g demonstrated Laboratory scale described
Functional Group Compatibility Carboxylic acid stable Requires orthogonal protection

Critical Process Considerations

Solvent Selection and Reaction Kinetics

THF outperforms diethyl ether in LDA-mediated alkylations due to superior solubility of nitrile substrates. Polar aprotic solvents (e.g., DMF) are avoided to prevent nucleophilic attack on the spirocyclic intermediate.

Catalytic Hydrogenation Optimization

While the patent method employs Pd/C for debenzylation, the multigram route uses HCl gas for direct protonation. The latter eliminates metal catalysts, simplifying purification.

pH Control During Cyclization

Maintaining pH 4–5 during hydrolysis prevents lactamization of the carboxylic acid group, a common side reaction in spirocyclic amino acid synthesis.

Industrial Applicability and Challenges

The multigram method’s telescopic design reduces intermediate isolation steps, cutting production costs by ≈40% compared to traditional linear sequences. However, challenges persist:

  • LiAlH₄ Handling : Requires rigorous moisture exclusion to prevent violent reactions.
  • Byproduct Formation : Trace amounts of δ-lactam impurities (≈2%) necessitate recrystallization from ethanol/water.
  • Storage Stability : The hydrochloride salt is hygroscopic, mandating anhydrous packaging below 25°C.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is in drug development. Studies have shown its potential as a precursor in synthesizing bioactive molecules. For example, it can be utilized in developing novel antibiotics and other therapeutic agents.

Case Study: Antibacterial Activity
Research has indicated that derivatives of spirocyclic compounds exhibit significant antibacterial properties against various pathogens, including those from the ESKAPE group (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). The unique structural features of this compound contribute to its efficacy in these applications .

Biochemical Research

The compound interacts with several enzymes and proteins, influencing their activity. For instance, it can form stable complexes with carboxylesterases, which are involved in hydrolyzing ester bonds. This interaction may lead to altered enzyme conformation and activity, impacting various biochemical pathways .

Table 1: Enzyme Interactions

EnzymeInteraction TypeEffect on Activity
CarboxylesterasesComplex formationInhibition/Modification
DNA PolymerasesBindingModulation of activity

Material Science

In material science, this compound serves as an intermediate in synthesizing new materials with specific properties. Its ability to form stable complexes can be exploited to develop advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Carboxylic Acid vs. 3-Carboxylic Acid Derivatives

The positional isomer 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride (14d) differs in the carboxylic acid group’s placement. Synthesized via a similar route, it exhibits a lower melting point (138–141°C) and distinct NMR shifts (¹H NMR: δ 12.50 (s, 1H); ¹³C NMR: δ 179.41) . This isomer’s Boc-protected derivative (7d) shows a 50% yield compared to 59% for the 3-carboxylic acid analog (7c), indicating steric or electronic effects during synthesis .

Property 3-Carboxylic Acid (6c) 1-Carboxylic Acid (14d)
Melting Point (°C) 181–183 138–141
Molecular Formula C₉H₁₆ClNO₂ C₉H₁₆ClNO₂
Yield (Boc-protected) 59% 50%
Key ¹³C NMR Shift (carbonyl) 170.50 ppm 179.41 ppm

Heteroatom-Substituted Analogs

  • 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (CAS 90087-86-8): Replaces a nitrogen with sulfur, altering electronic properties. This compound (C₈H₁₃ClNO₂S) has a molecular weight of 187.26 g/mol and is discontinued in commercial catalogs .
  • 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (CID 122164336): Incorporates an oxygen atom, reducing basicity. Its molecular formula is C₈H₁₃ClNO₃, with a predicted collision cross-section influenced by the oxygen’s electronegativity .

Ring-Size Variants

  • 2-Azaspiro[4.5]decane Derivatives : Larger spiro systems (e.g., 2-azaspiro[4.5]decane-1,3-dione ) show anticonvulsant activity in animal models, with ED₅₀ values < 100 mg/kg, suggesting enhanced bioavailability compared to smaller rings .

Commercial Availability and Suppliers

While the 3-carboxylic acid isomer (CAS 2228132-07-6) is supplied by specialized vendors like Pharmint and Enamine Ltd., its 1-carboxylic acid counterpart (CAS 5202) is more widely available through suppliers such as QingDAO Cepa Energy Technology and Laboratori Alchemia . Discontinued status of sulfur analogs (e.g., CAS 90087-86-8) highlights challenges in large-scale production .

Biological Activity

2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2228132-07-6

The compound features a spirocyclic architecture that contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets, which can influence various biochemical pathways. The precise mechanism often involves:

  • Protonation at the Carbonyl Oxygen : This step facilitates nucleophilic attack by amine groups, leading to cyclization and subsequent reactions that form biologically active derivatives.
  • Inhibition of Matrix Metalloproteinases (MMPs) : Some studies suggest that derivatives of this compound can inhibit MMPs, which are crucial in various physiological processes including tissue remodeling and tumor metastasis.

Antibacterial Activity

Research has demonstrated that compounds related to this compound exhibit antibacterial properties. For instance, a study on related spirocyclic compounds showed promising activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics:

CompoundActivity Against ESKAPE PathogensMIC (mg/mL)
Compound AStaphylococcus aureus0.5
Compound BEnterobacter cloacae1.0
Compound CAcinetobacter baumannii2.0

These results indicate that modifications in the spirocyclic structure can enhance antibacterial potency.

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of 2-Azaspiro[4.4]nonane derivatives against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
SKOV3Compound D10.5
HL60Compound E8.0
A549Compound F15.0

The data suggests that certain derivatives can effectively inhibit cancer cell proliferation, highlighting their potential as therapeutic agents.

Case Studies and Research Findings

  • Study on MMP Inhibition : A series of sulfonyl phosphonic derivatives based on azaspiro compounds were synthesized and evaluated for their ability to inhibit MMP-2 and MMP-9. The most potent compound exhibited an IC50 value of 0.95 ± 0.09 µM against MMP-2, indicating significant inhibitory activity compared to controls .
  • Antibacterial Evaluation : In a comparative study, azaspiro derivatives were tested against clinically relevant strains, showing varying degrees of effectiveness depending on structural modifications . Compounds with cyclopropane substitutions demonstrated enhanced activity against Klebsiella pneumoniae.
  • Synthesis and Characterization : The synthesis of novel azaspiro compounds has been reported, emphasizing the importance of structural diversity in enhancing biological activity . Detailed NMR and mass spectrometry analyses confirmed the successful formation of desired compounds.

Comparative Analysis

When comparing this compound with similar compounds, it is essential to note the differences in biological activity attributed to structural variations:

Compound TypeKey FeaturesBiological Activity
This compoundSpirocyclic structure with carboxylic acid groupAntibacterial, Antiproliferative
2-Azaspiro[3.5]nonaneDifferent spirocyclic frameworkLower antibacterial activity
Ciprofloxacin CongenersFluoroquinolone backboneStrong antibacterial properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, analogous compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride are synthesized through epoxide ring-opening followed by acid-catalyzed cyclization . Yield optimization may involve adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and proton environments.
  • X-ray Crystallography : Resolves spatial arrangements of the spirocyclic core and hydrochloride counterion .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition Studies : Target enzymes (e.g., proteases or kinases) using fluorogenic substrates to measure IC50_{50} values.
  • Cell Viability Assays : MTT or resazurin-based assays to assess cytotoxicity in relevant cell lines.
  • Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reactivity at specific sites (e.g., carboxylic acid or spirocyclic nitrogen) for functionalization .
  • Molecular Dynamics Simulations : Assess solubility and membrane permeability by modeling interactions with lipid bilayers.
  • Machine Learning : Train models on existing bioactivity data to prioritize derivatives with optimal logP or polar surface area .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for spirocyclic compounds?

  • Methodological Answer :

  • Crystallographic Analysis : Compare ligand-bound vs. unbound protein structures to identify conformational changes affecting activity .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs to explain potency variations .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. How can reaction path search methods improve the scalability of spirocyclic compound synthesis?

  • Methodological Answer :

  • Transition State Mapping : Use density functional theory (DFT) to identify low-energy pathways for key steps (e.g., ring-closing).
  • High-Throughput Screening : Test solvent/base combinations in microreactors to optimize reaction kinetics .
  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.